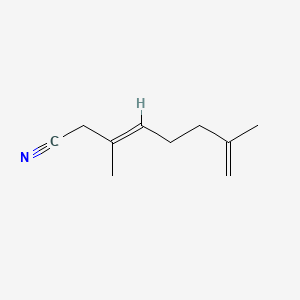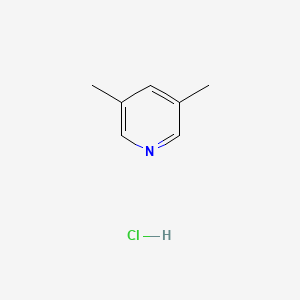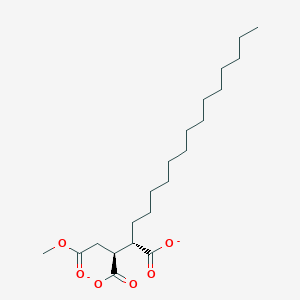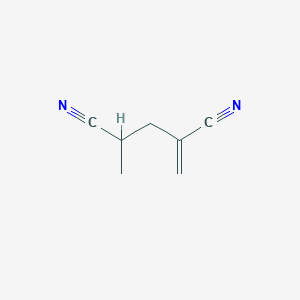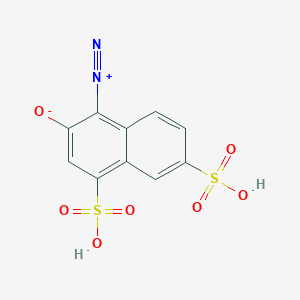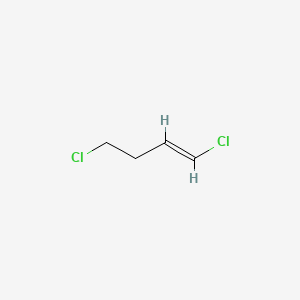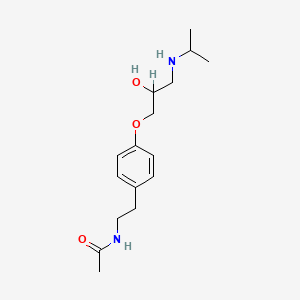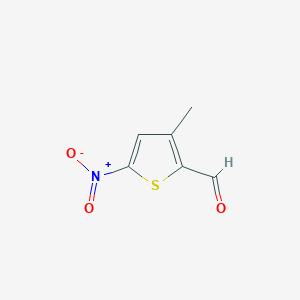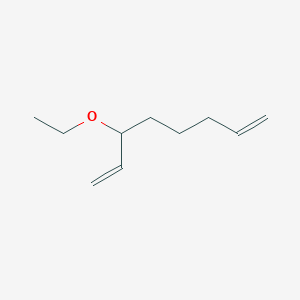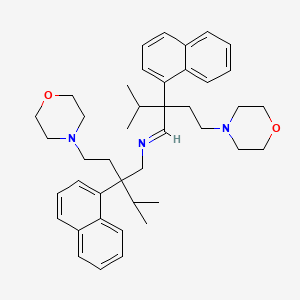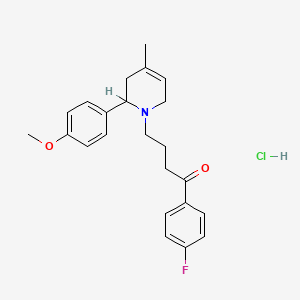
4'-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated benzene ring, a methoxyphenyl group, and a tetrahydropyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the fluorine and methoxy groups. Common synthetic routes may involve:
Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Introduction of the Methoxy Group: Methoxylation reactions using reagents like sodium methoxide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions
4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Fluorobenzylamine
- 4-Methoxyphenylacetic acid
- 1,2,3,6-Tetrahydropyridine derivatives
Uniqueness
4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
33345-73-2 |
|---|---|
分子式 |
C23H27ClFNO2 |
分子量 |
403.9 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-[2-(4-methoxyphenyl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C23H26FNO2.ClH/c1-17-13-15-25(22(16-17)18-7-11-21(27-2)12-8-18)14-3-4-23(26)19-5-9-20(24)10-6-19;/h5-13,22H,3-4,14-16H2,1-2H3;1H |
InChIキー |
URULGKFQJTZPRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CCN(C(C1)C2=CC=C(C=C2)OC)CCCC(=O)C3=CC=C(C=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


